3-(3-Chloro-4-nitrophenyl)butan-2-one
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Overview
Description
3-(3-Chloro-4-nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.64 g/mol . This compound is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a butan-2-one moiety. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-nitrophenyl)butan-2-one typically involves the reaction of 3-chloro-4-nitrobenzaldehyde with a suitable ketone under acidic or basic conditions. One common method involves the use of a Claisen-Schmidt condensation reaction, where the aldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-nitrophenyl)butan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(3-Chloro-4-aminophenyl)butan-2-one.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-(3-Chloro-4-nitrophenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-nitrophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of various derivatives that may exhibit different biological activities .
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-4-aminophenyl)butan-2-one: Formed by the reduction of the nitro group.
3-(3-Bromo-4-nitrophenyl)butan-2-one: Similar structure with a bromo group instead of a chloro group.
3-(3-Chloro-4-nitrophenyl)propan-2-one: Similar structure with a propan-2-one moiety instead of butan-2-one.
Uniqueness
3-(3-Chloro-4-nitrophenyl)butan-2-one is unique due to the presence of both chloro and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C10H10ClNO3 |
---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
3-(3-chloro-4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H10ClNO3/c1-6(7(2)13)8-3-4-10(12(14)15)9(11)5-8/h3-6H,1-2H3 |
InChI Key |
XSCYNAFCAZUMMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)[N+](=O)[O-])Cl)C(=O)C |
Origin of Product |
United States |
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